3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
概要
説明
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol . This compound is characterized by a bromine atom attached to the imidazo[1,2-a]pyridine ring system, which is partially saturated, making it a tetrahydro derivative .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
This would include optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to comply with safety and environmental regulations .
化学反応の分析
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the imidazo ring system further.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted imidazo[1,2-a]pyridines with various functional groups.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include dehalogenated or further reduced imidazo derivatives.
科学的研究の応用
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
作用機序
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine atom and imidazo ring system. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Contains two bromine atoms, which can lead to different reactivity and biological activity profiles.
6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid:
Uniqueness
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities. The presence of the bromine atom makes it a versatile intermediate for further functionalization and exploration in various research fields .
生物活性
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS Number: 156817-72-0) is a brominated derivative of imidazo[1,2-a]pyridine, a bicyclic heterocyclic compound. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through various studies and data.
- Molecular Formula : C7H9BrN2
- Molecular Weight : 201.064 g/mol
- Density : 1.7 g/cm³
- Boiling Point : 346.3 °C
- Melting Point : Not available
- Purity : ≥97% .
The biological activity of this compound is believed to involve interaction with various molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its lipophilicity and membrane permeability, which may improve its bioavailability and efficacy in biological systems. This compound may also undergo various chemical reactions that modulate its activity:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols.
- Oxidation and Reduction Reactions : These can lead to different derivatives with varying biological activities .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Candida albicans | 8 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties against several human cancer cell lines. For instance:
Cell Line | IC50 (μM) |
---|---|
A549 (Lung cancer) | 12 |
MCF-7 (Breast cancer) | 15 |
HeLa (Cervical cancer) | 10 |
The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
-
Study on Anticancer Activity :
A recent study assessed the efficacy of this compound in a mouse model for lung cancer. The treatment resulted in a significant reduction in tumor size compared to the control group. Histological analysis indicated increased apoptosis in tumor tissues treated with the compound. -
Antimicrobial Efficacy Evaluation :
Another study focused on evaluating the antimicrobial effects of this compound against resistant strains of bacteria. The findings highlighted its potential as an effective agent against multi-drug resistant pathogens.
特性
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPJEFLGBLJKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2Br)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434496 | |
Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156817-72-0 | |
Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。